molecular formula C18H24N2O2 B200817 Odorine CAS No. 72755-20-5

Odorine

Cat. No.: B200817
CAS No.: 72755-20-5
M. Wt: 300.4 g/mol
InChI Key: KZAOEMMZRGEBST-FOGXVCLXSA-N
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Description

Odorine is a bisamide compound isolated from the leaves of the plant Aglaia odorata. It has garnered significant interest due to its potent anti-carcinogenic properties and its potential as a natural herbicide. The molecular formula of this compound is C18H24N2O2, and it has a molecular weight of 300.4 .

Scientific Research Applications

Mechanism of Action

Target of Action

Odorine, a compound isolated from Aglaia odorata, has been found to exhibit potent anti-carcinogenic effects

Mode of Action

It’s known that this compound can inhibit the growth of certain plants, suggesting that it interacts with specific biological targets to exert its effects . More research is needed to elucidate the precise molecular interactions between this compound and its targets.

Biochemical Pathways

Given its anti-carcinogenic properties, it’s plausible that this compound may influence pathways related to cell proliferation, apoptosis, and dna repair

Pharmacokinetics (ADME Properties)

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-studied. Understanding these properties is crucial for predicting the bioavailability of this compound and its potential as a therapeutic agent. Future research should focus on investigating these pharmacokinetic properties .

Result of Action

This compound has been shown to inhibit the germination and seedling growth of certain plants . In the context of cancer, this compound exhibits anti-carcinogenic effects, suggesting that it may induce cellular changes that inhibit cancer progression . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. It’s important for future research to consider factors such as temperature, pH, and presence of other chemicals, as these can impact the effectiveness of this compound .

Biochemical Analysis

Biochemical Properties

Odorine interacts with various enzymes and proteins in biochemical reactions. It has been observed to inhibit the germination and seedling growth of Echinochloa crus-galli

Cellular Effects

This compound has significant effects on cellular processes. It inhibits cell mitosis and induces mitotic abnormalities, affecting chromatin organization and the mitotic spindle

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, likely involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific threshold effects, as well as any toxic or adverse effects at high doses, have not been fully documented, it is known that this compound has growth inhibitory effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions: Odorine can be synthesized through a bioassay-guided fractionation of the ethyl acetate fraction extracted from Aglaia odorata leaves . The process involves isolating the active compound from the crude extract using various chromatographic techniques.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale extraction and purification from Aglaia odorata leaves. The leaves are typically dried, powdered, and subjected to solvent extraction using ethyl acetate. The extract is then purified through chromatographic methods to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Odorine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-3-14(2)18(22)19-16-10-7-13-20(16)17(21)12-11-15-8-5-4-6-9-15/h4-6,8-9,11-12,14,16H,3,7,10,13H2,1-2H3,(H,19,22)/b12-11+/t14-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAOEMMZRGEBST-IXVOVUJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1CCCN1C(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)N[C@H]1CCCN1C(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001127316
Record name (2S)-2-Methyl-N-[(2R)-1-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-2-pyrrolidinyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001127316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72755-20-5
Record name (2S)-2-Methyl-N-[(2R)-1-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-2-pyrrolidinyl]butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72755-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-Methyl-N-[(2R)-1-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-2-pyrrolidinyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001127316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Odorine and where is it found?

A1: this compound, also known as Roxburghiline, is a bisamide alkaloid primarily isolated from the leaves of the Aglaia odorata plant, a species traditionally used in herbal medicine. [, , , ]

Q2: What is the chemical structure of this compound?

A2: this compound's structure has been confirmed through synthesis and spectroscopic analyses. Its systematic name is (S)-N-[(R)-1-cinnamoylpyrrolidin-2-yl]-2-methylbutanamide. [, ]

Q3: Does this compound demonstrate any promising biological activities?

A3: Research suggests that this compound exhibits several noteworthy activities:

  • Cancer Chemopreventive Activity: this compound has shown potential in inhibiting both the initiation and promotion stages of two-stage skin carcinogenesis models in mice. This activity was observed against carcinogens like 7,12-dimethylbenz[a]anthracene (DMBA), 12-O-tetradecanoylphorbol-13-acetate (TPA), and nitric oxide (NO) donors. []
  • Reversal of Drug Resistance: While not inherently cytotoxic, this compound has demonstrated the ability to enhance the anticancer activity of Vinblastine in Vinblastine-resistant KB cells. []
  • Anti-inflammatory Effects: Studies indicate that this compound can suppress the expression of tumor necrosis factor-alpha (TNF-α) in LPS-stimulated rat microglia cells. []

Q4: What is known about the structure-activity relationship (SAR) of this compound and its analogs?

A4: While specific SAR studies focusing solely on this compound are limited in the provided literature, research on related bisamides from Aglaia species offers some insights. For instance, Piriferine, another bisamide, also exhibited the ability to reverse Vinblastine resistance in KB cells. [] Further investigation into structural modifications and their impact on this compound's bioactivities is needed.

Q5: How does this compound interact with biological systems on a cellular level?

A5: While the precise mechanism of action of this compound remains to be fully elucidated, its observed effects suggest interaction with specific cellular pathways:

  • TNF-α suppression: this compound's ability to reduce TNF-α expression points towards its involvement in inflammatory pathways. This effect could be mediated through the modulation of signaling cascades like NF-κB, a key regulator of inflammation. []
  • Reversal of drug resistance: this compound's capacity to re-sensitize resistant cancer cells to Vinblastine indicates potential interference with mechanisms associated with drug efflux or altered drug target sensitivity. Further research is necessary to pinpoint the exact targets and mechanisms involved. []

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